molecular formula C15H14N4O5 B3721759 N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide

N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide

Cat. No. B3721759
M. Wt: 330.30 g/mol
InChI Key: CIPKBTBOMMDSLJ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide, also known as ENBPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide exerts its biological effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of enzymes such as tyrosinase, acetylcholinesterase, and xanthine oxidase. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in various diseases such as cancer and neurodegenerative disorders. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, it also has some limitations. Its solubility in water is relatively low, which can make it difficult to use in some experiments. It also has poor stability in solution, which can lead to degradation over time.

Future Directions

N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide has significant potential for future research. Some possible future directions include:
1. Further studies on the mechanism of action of N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide to identify new targets and pathways.
2. Development of new synthetic methods to improve the yield and purity of N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide.
3. Investigation of the pharmacokinetics and pharmacodynamics of N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide to determine its efficacy and safety in vivo.
4. Evaluation of the potential of N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide as a lead compound for the development of new drugs for various diseases.
5. Investigation of the potential of N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide as a diagnostic tool for various diseases.
Conclusion:
In conclusion, N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It exhibits a wide range of biological activities and has several advantages for lab experiments. However, it also has some limitations. Future research on N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide has significant potential to lead to the development of new drugs and diagnostic tools for various diseases.

Scientific Research Applications

N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.

properties

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c1-2-24-13-8-11(19(22)23)7-10(14(13)20)9-17-18-15(21)12-5-3-4-6-16-12/h3-9,20H,2H2,1H3,(H,18,21)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPKBTBOMMDSLJ-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NNC(=O)C2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide
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N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide
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N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide
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N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide
Reactant of Route 5
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Reactant of Route 6
N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-pyridinecarbohydrazide

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